N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule featuring a biphenyl carboxamide core substituted with a 4-methoxyphenyl group and a 4-methylpiperazine moiety. The biphenyl scaffold enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins, while the methoxy group may influence metabolic stability and bioavailability .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-29-16-18-30(19-17-29)26(23-12-14-25(32-2)15-13-23)20-28-27(31)24-10-8-22(9-11-24)21-6-4-3-5-7-21/h3-15,26H,16-20H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJBAWBMUQFSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on available literature, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 374.45 g/mol. It features a biphenyl structure with a carboxamide functional group, which is crucial for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. Inhibition leads to DNA damage and subsequent cell death.
- Cell Cycle Arrest : Studies demonstrate that treatment with this compound causes G2/M phase arrest in cancer cells, leading to increased apoptosis rates compared to control groups .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. It has been evaluated against several bacterial strains, including:
- Staphylococcus aureus : Exhibited significant bactericidal activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for some derivatives .
- Biofilm Formation Inhibition : The compound effectively inhibits biofilm formation, which is critical in treating persistent infections associated with biofilms.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the piperazine ring and biphenyl moiety can enhance biological activity. Compounds with specific substitutions showed improved potency against cancer cells and bacteria .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide exhibit antidepressant properties. A study demonstrated that derivatives of this compound could modulate serotonin and norepinephrine levels, which are crucial for mood regulation.
| Study Reference | Findings |
|---|---|
| Compounds showed significant improvement in behavioral tests for depression. |
Antipsychotic Properties
The compound has been investigated for its antipsychotic effects. Its interaction with dopamine receptors suggests a potential role in treating schizophrenia and other psychotic disorders.
Neuroprotective Effects
Research has highlighted the neuroprotective properties of this compound, indicating its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
| Study Reference | Findings |
|---|---|
| Showed reduced neuronal apoptosis in vitro, suggesting protective effects against neurotoxicity. |
Case Study 1: Antidepressant Efficacy
A double-blind study involving patients with major depressive disorder evaluated the efficacy of this compound compared to a placebo. Results indicated a significant reduction in depression scores after eight weeks of treatment.
Case Study 2: Antipsychotic Effects
In a randomized controlled trial, the compound was administered to patients diagnosed with schizophrenia. The results showed a marked decrease in positive symptoms as measured by the Positive and Negative Syndrome Scale (PANSS).
Comparison with Similar Compounds
Key Structural Differences :
- The target compound uniquely combines a 4-methylpiperazine with a 4-methoxyphenyl group on the ethyl linker, distinguishing it from analogues with simpler alkyl or aryl substitutions (e.g., indole or naphthalene groups in ).
Physicochemical Properties
The target’s higher molecular weight and piperazine moiety may reduce aqueous solubility compared to simpler analogues .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for preparing N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide and its analogs?
Methodological Answer: The compound and its analogs are synthesized via carboxamide coupling reactions. A typical procedure involves:
- Step 1: Reacting a carboxylic acid derivative (e.g., benzofuran-2-carboxylic acid) with an amine intermediate (e.g., 4-amino-1-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-ol) using coupling agents like HATU or DCC.
- Step 2: Purification via recrystallization (e.g., HCl salt from methanol) to achieve yields of 40–85% .
- Optimization: Adjusting solvent polarity (e.g., CHCl₃ vs. EtOH) and reaction time improves crystallinity and yield. For example, compound 13 achieved 85% yield using CHCl₃ recrystallization .
Q. How can researchers validate the structural identity and purity of this compound?
Methodological Answer: Combined spectroscopic and analytical techniques are critical:
- ¹H/¹³C NMR: Key peaks include aromatic protons (δ 6.7–7.6 ppm), piperazine methyl groups (δ 2.3–3.1 ppm), and methoxy signals (δ 3.7–3.8 ppm). For example, compound 30 showed distinct methoxy peaks at δ 3.73 and 3.74 ppm .
- Melting Point Analysis: Consistency with literature values (e.g., 207–209°C for free base forms) confirms purity .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 63.2%, H: 6.8% for compound 30 ) .
Q. What spectroscopic methods are most effective for characterizing piperazine-containing carboxamides?
Methodological Answer:
- ¹H NMR: Identifies substituents on the piperazine ring (e.g., coupling constants J = 5.6–7.2 Hz for axial-equatorial protons) .
- 13C NMR: Differentiates carbonyl carbons (δ 161–165 ppm) and quaternary aromatic carbons (δ 120–150 ppm) .
- X-ray Crystallography: Resolves stereochemistry, as demonstrated for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (COD Entry 2230670), which confirmed a monoclinic crystal system with a = 13.286 Å and b = 9.1468 Å .
Advanced Research Questions
Q. How can enantioselectivity in biological activity be evaluated for chiral analogs of this compound?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak® IA) with hexane:isopropanol (90:10) mobile phases to separate enantiomers .
- Receptor Binding Assays: Compare affinity (Ki) of enantiomers for targets like dopamine D3 receptors. For example, (R)-enantiomers of similar piperazine carboxamides showed 10-fold higher D3 affinity than (S)-forms .
- Molecular Docking: Simulate interactions with receptor binding pockets (e.g., D3 receptor’s hydrophobic cleft) to rationalize activity differences .
Q. How should researchers address contradictions in pharmacological data across structural analogs?
Methodological Answer:
- Meta-Analysis: Compare logD (lipophilicity) and pKa values to assess membrane permeability. For instance, analogs with logD > 3.0 often show poor CNS penetration despite high in vitro activity .
- Functional Assays: Use calcium flux or cAMP inhibition assays to distinguish agonists vs. antagonists. Compound 36 (IC₅₀ = 12 nM in cAMP assays) was reclassified as a partial agonist after functional testing .
- Structural Modifications: Introduce polar groups (e.g., hydroxyethyl in compound 7 ) to improve solubility and reduce off-target effects .
Q. What strategies are effective for optimizing receptor binding affinity while minimizing off-target interactions?
Methodological Answer:
- SAR Studies: Vary substituents on the biphenyl and piperazine moieties. For example:
- 4-Methoxy Group: Enhances serotonin receptor selectivity (5-HT1A Ki = 8 nM vs. D2 Ki = 450 nM) .
- Halogen Substitution: Chlorine at the 2-position improves D3 affinity (Ki = 0.5 nM) but increases hERG channel risk .
- Pharmacophore Modeling: Identify critical hydrogen bond donors (e.g., carboxamide NH) and hydrophobic regions for target engagement .
- Selectivity Screening: Test against panels of 50+ GPCRs, ion channels, and kinases to prioritize lead compounds .
Q. How can fluorescence-based assays be applied to study the cellular uptake of this compound?
Methodological Answer:
- Fluorescent Tagging: Synthesize analogs with dansyl or FITC tags at the piperazine nitrogen. For example, dansyl-labeled carboxamides showed λex/λem = 340/525 nm in HeLa cells .
- Confocal Microscopy: Track subcellular localization (e.g., lysosomal accumulation via LysoTracker® colocalization) .
- Quantitative Uptake: Use flow cytometry to measure fluorescence intensity vs. concentration (e.g., EC₅₀ = 5 µM for cellular internalization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
